BRD4 Bromodomain 2 Inhibition: Target Compound vs. Direct Patent Analog Compound 14
In a cellular BRD4 bromodomain 2 inhibition assay using HEK293 cells co-transfected with eGFP, quantified by flow cytometry–based mCherry reporter gene analysis, the target compound (US11530219, Compound 17) exhibited an IC50 of 3.44 μM, 2.15-fold weaker than the direct patent analog Compound 14 (IC50 = 1.60 μM) but with a substantially different cereblon engagement profile, suggesting a divergent polypharmacology vector [1][2].
| Evidence Dimension | BRD4 bromodomain 2 cellular inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 3.44 μM (3,440 nM) |
| Comparator Or Baseline | Compound 14 (BDBM50541817, US11530219): IC50 = 1.60 μM (1,600 nM) |
| Quantified Difference | 2.15-fold difference; Compound 14 is more potent, but the target compound offers dual BRD4–cereblon engagement |
| Conditions | HEK293 cells, eGFP co-transfection, flow cytometry mCherry reporter gene assay [1] |
Why This Matters
For PROTAC or molecular glue design, a compound with measurable but moderate BRD4 affinity combined with cereblon binding enables rational linker attachment without saturating the bromodomain target, whereas a more potent BRD4 inhibitor may be less suitable for E3 ligase–recruiting bifunctional constructs.
- [1] BindingDB. BDBM50541819 (CHEMBL4645406), US11530219, Compound 17. IC50 = 3.44E+3 nM for BRD4 bromodomain 2 in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541819 View Source
- [2] BindingDB. BDBM50541817 (CHEMBL4635421), US11530219, Compound 14. IC50 = 1.60E+3 nM for BRD4 bromodomain 2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541817 View Source
